

Osivelotor: A Technical Guide to a Novel Sickle Hemoglobin Polymerization Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule currently under investigation for the treatment of sickle cell disease (SCD). It acts as an allosteric modulator of hemoglobin S (HbS), increasing its affinity for oxygen and thereby inhibiting the polymerization of deoxygenated HbS, a key pathological event in SCD. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of Osivelotor. Detailed methodologies for key experimental assays are also presented to facilitate further research and development in the field.

Chemical Structure and Properties

Osivelotor is a complex aromatic compound with the IUPAC name 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde	[1]
Synonyms	GBT021601, GBT601, PF- 07940367	[1]
CAS Number	2417955-18-9	[1]
Molecular Formula	C20H22N2O6	[1]
Molecular Weight	386.404 g/mol	_
Appearance	White to light yellow solid	_
Solubility	In DMSO: 100 mg/mL (258.80 mM)	
Storage	4°C for short term, -20°C for long term, stored under nitrogen, away from moisture	

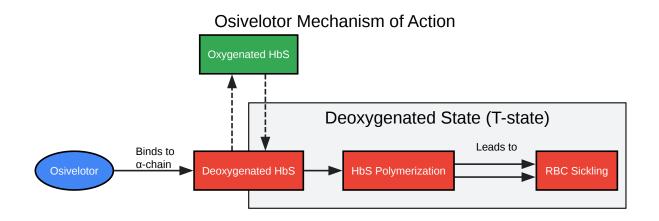
Mechanism of Action

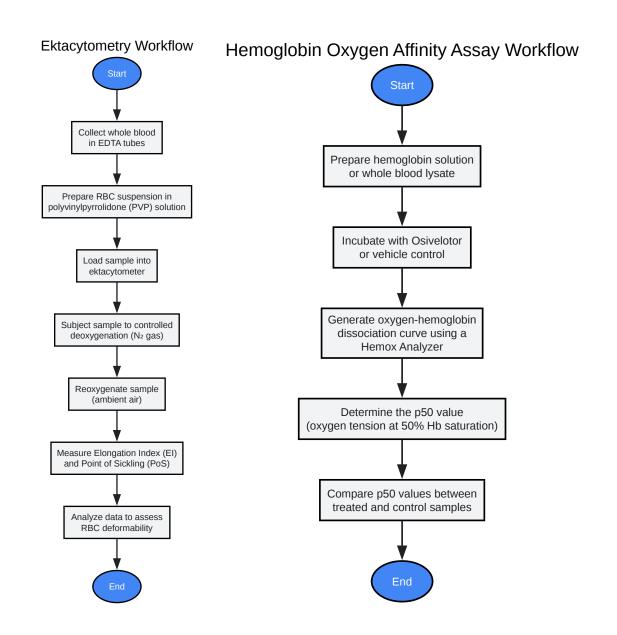
Osivelotor's therapeutic effect stems from its ability to inhibit the polymerization of sickle hemoglobin (HbS). This is achieved through a specific, allosteric mechanism:

- Binding to Hemoglobin: **Osivelotor** binds to the α -chain of hemoglobin.
- Increased Oxygen Affinity: This binding increases the oxygen affinity of HbS.
- Stabilization of the Oxygenated State: By promoting the oxygenated state (R-state) of hemoglobin, Osivelotor reduces the concentration of deoxygenated HbS (T-state), which is prone to polymerization.
- Inhibition of Polymerization: The reduced concentration of deoxygenated HbS monomers prevents their aggregation into the rigid fibers that cause red blood cell sickling.



This mechanism of action is visually represented in the following signaling pathway diagram:







In Vitro Sickling Assay Workflow Dilute whole blood from SCD patients Add Osivelotor or control to wells Induce hypoxia (e.g., 4% O₂) and incubate Fix cells with glutaraldehyde Acquire images using high-content imaging system Quantify the percentage of sickled cells using image analysis software

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References

- 1. Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
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